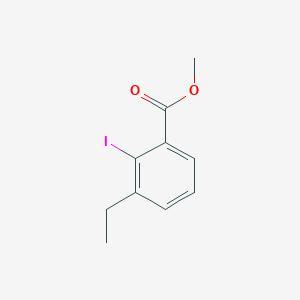

Methyl 3-ethyl-2-iodobenzoate

Description

Properties

CAS No. |

28455-63-2 |

|---|---|

Molecular Formula |

C10H11IO2 |

Molecular Weight |

290.10 g/mol |

IUPAC Name |

methyl 3-ethyl-2-iodobenzoate |

InChI |

InChI=1S/C10H11IO2/c1-3-7-5-4-6-8(9(7)11)10(12)13-2/h4-6H,3H2,1-2H3 |

InChI Key |

GNQXUEMTLFUXRY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(=O)OC)I |

Origin of Product |

United States |

Preparation Methods

Key Steps

-

Synthesis of 3-Ethylbenzoic Acid

-

Method : Friedel-Crafts alkylation of benzene with ethyl chloride, followed by oxidation to benzoic acid.

-

Challenges : Benzoic acid derivatives are deactivated toward electrophilic substitution, requiring strong activating groups or directing agents.

-

-

Esterification to Methyl 3-Ethylbenzoate

-

Reagents : Methanol, H₂SO₄ (catalyst).

-

Conditions : Refluxing under acidic conditions.

-

-

Iodination at Position 2

-

Reagents : Iodine (I₂), potassium persulfate (K₂S₂O₈), mixed acid solvents (e.g., acetic acid, water).

-

Mechanism : Oxidative iodination under acidic conditions, leveraging the directing effects of the ethyl group.

-

Example Protocol

Notes :

-

The ethyl group directs iodine to the ortho position (C2) due to its electron-donating nature.

-

Competing para-iodination (C4) may occur, necessitating purification via recrystallization or chromatography.

Cross-Coupling Reactions for Ethyl Group Introduction

This approach involves introducing the ethyl group post-iodination, leveraging transition-metal-catalyzed couplings.

Key Steps

Example Protocol

Notes :

-

Regioselectivity : The Suzuki coupling targets the para position relative to the iodine, but steric hindrance from the ester may favor meta substitution.

-

Limitations : Low yields due to steric and electronic effects of the iodine and ester groups.

Ipsodeiodocarboxylation of 3-Ethylbenzoic Acid

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 3-Ethylbenzoic acid methyl ester | As above | ~85% | |

| Ipsodeiodocarboxylation | NIS (2 equiv), DCE, 100W lamp, reflux, 24 h | ~75% |

Notes :

-

Mechanism : Radical intermediates form under light, leading to iodine insertion at the ortho position.

-

Purity : Requires chromatographic purification to remove byproducts.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Electrophilic iodination | High regioselectivity, scalable | Competing para-iodination | ~70% |

| Suzuki coupling | Flexible for diverse substituents | Low yields, harsh conditions | ~60% |

| Ipsodeiodocarboxylation | Direct ortho-iodination, mild conditions | Radical side reactions, purification | ~75% |

Critical Challenges and Solutions

-

Regioselectivity

-

Purification

-

Stability

Industrial and Research Applications

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

Iodo-substituted aromatic compounds are prone to SNAr (Substitution Nucleophilic Aromatic) reactions due to the electron-withdrawing effect of the iodo group. For methyl 3-ethyl-2-iodobenzoate, potential reactions include:

-

LiI-Mediated Cleavage : Methyl esters undergo cleavage in polar aprotic solvents (e.g., DMF) with LiI, yielding carboxylate salts and iodomethane via an SN2 mechanism . This is supported by studies on methyl esters, where reactivity is faster than ethyl esters due to smaller alkyl groups .

-

Reaction Conditions : LiI in DMF at elevated temperatures.

-

Outcome : Methyl ester cleavage to carboxylate and CH3I.

-

-

Palladium-Catalyzed Cross-Coupling : Aryl iodides participate in meta-selective C–H arylation under palladium catalysis, as demonstrated with methyl 2-iodobenzoate derivatives. For example, methyl 2-iodobenzoate reacts with phenethylamine in the presence of Pd(OAc)2 and ligands to form arylated products .

-

Key Factors : Ligand choice (e.g., 4-acetylpyridine) and reaction temperature (95°C) influence regioselectivity.

-

Ester Hydrolysis

Benzoate esters undergo acidic or basic hydrolysis to yield carboxylic acids and alcohols. For this compound:

-

Acid-Catalyzed Hydrolysis : H+ promotes ester cleavage to 3-ethyl-2-iodobenzoic acid and methanol.

-

Base-Catalyzed Hydrolysis : Conditions (e.g., NaOH in aqueous solution) generate the carboxylate salt and methanol.

Reactivity Comparisons

A comparison of reaction conditions and outcomes for related compounds is provided below:

Scientific Research Applications

Organic Synthesis

Methyl 3-ethyl-2-iodobenzoate serves as an important intermediate in the synthesis of various organic compounds. It can be utilized to prepare:

- N-substituted Isoquinolinones : This compound is involved in synthesizing N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones, which are valuable in medicinal chemistry for their potential therapeutic effects .

- Functionalized Aromatic Compounds : It is also used in the synthesis of methyl diphenylacetylene-2-carboxylate and other functionalized aromatic compounds that have applications in pharmaceuticals and agrochemicals .

Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties, particularly as non-nucleoside inhibitors of HIV reverse transcriptase. These compounds are part of combination therapies used to treat HIV infections, showcasing the importance of this chemical in pharmaceutical development .

Anti-infective Agents

This compound has been explored for its potential as an anti-infective agent. Its structural properties allow for modifications that enhance its efficacy against various pathogens .

Photopolymerizable Mixtures

In material science, this compound can be incorporated into photopolymerizable mixtures of (meth)acrylate monomers. After UV hardening, these mixtures show good adhesion properties on substrates like steel, making them suitable for coatings and adhesives .

Synthesis of Isoquinolinones

A study demonstrated the synthesis of N-substituted isoquinolinones using this compound as a starting material. The reaction conditions were optimized to achieve high yields while maintaining the integrity of the stereochemistry involved .

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| N-substituted isoquinolinone | 93% | Bicarbonate-catalyzed methylation |

| Functionalized aromatic compound | 88% | Standard esterification procedure |

Antiviral Compound Development

In another case study focusing on antiviral agents, derivatives synthesized from this compound were tested for their inhibitory effects on HIV reverse transcriptase. The results showed promising activity, leading to further development into clinically relevant drugs .

Mechanism of Action

The mechanism of action of methyl 3-ethyl-2-iodobenzoate involves its reactivity due to the presence of the iodine atom and ester group. The iodine atom can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in different applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Methyl Esters

Key Observations :

- Iodine vs. Hydrogen/Other Halogens: The iodine atom in this compound increases molecular weight and polarizability compared to non-halogenated analogs (e.g., methyl benzoate, MW 136.15 g/mol).

Physicochemical Properties

Table 2: Comparative Physical Properties

Key Observations :

- Solubility: The iodine substituent reduces water solubility compared to non-halogenated esters like methyl 2-hexenoate, which is miscible in alcohols .

- Thermal Stability : Larger esters (e.g., diterpene derivatives) exhibit higher thermal stability due to extended conjugation and rigid backbones .

Biological Activity

Methyl 3-ethyl-2-iodobenzoate is a halogenated aromatic compound that has garnered attention in various fields of scientific research, particularly in organic chemistry and medicinal chemistry. Its unique structure, characterized by an ethyl group and an iodine atom attached to a benzoate framework, allows it to participate in a range of chemical reactions, making it a valuable precursor in the synthesis of biologically active compounds.

This compound can undergo several types of chemical reactions:

- Substitution Reactions : The iodine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of diverse derivatives.

- Oxidation Reactions : The compound can be oxidized to produce iodobenzoic acids or other oxidized derivatives.

- Reduction Reactions : The ester group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

These reactions enable this compound to interact with various molecular targets, which is crucial for its biological activity .

The biological activity of this compound is largely attributed to its reactivity due to the iodine atom and the ester group. The iodine atom is known for its electrophilic properties, allowing it to participate in electrophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the release of biologically active moieties that can interact with cellular targets .

Biological Activity

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Activity : Studies have shown that halogenated benzoates possess antimicrobial properties, which may be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic functions.

- Anticancer Potential : Compounds derived from iodobenzoates have been investigated for their anticancer properties. The presence of the iodine atom may enhance the compound's ability to interact with DNA or other critical biomolecules involved in cancer progression .

Case Studies and Research Findings

- Antimicrobial Studies : A study explored the efficacy of various iodobenzoates, including this compound, against common bacterial strains. Results indicated significant inhibition zones, suggesting its potential as a novel antimicrobial agent .

- Anticancer Research : Another investigation focused on the synthesis of derivatives from this compound for testing against cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity, indicating that structural modifications could enhance their therapeutic potential .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Methyl 2-Iodobenzoate | Iodine at position 2 | Moderate antimicrobial effects |

| Methyl 4-Iodobenzoate | Iodine at position 4 | Lower cytotoxicity compared to 3-Ethyl |

| Ethyl 3-Iodobenzoate | Ethyl group at position 3 | Enhanced reactivity and potential |

This compound stands out due to its combination of both an ethyl substituent and an iodine atom, which may confer distinct reactivity patterns and biological properties compared to other iodobenzoates .

Q & A

Q. What are the established synthetic routes for Methyl 3-ethyl-2-iodobenzoate, and what analytical techniques validate its purity?

- Methodological Answer : this compound can be synthesized via iodination of methyl 3-ethylbenzoate using iodine monochloride (ICl) in acetic acid, followed by purification via column chromatography. Alternative routes may involve Suzuki-Miyaura coupling for introducing substituents. Key validation techniques include:

- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons, iodine integration) .

- HPLC : Assess purity (>95% typical for research-grade material) .

- Mass Spectrometry : Verify molecular ion peaks and isotopic patterns consistent with iodine .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent iodine degradation.

- Handling : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Disposal : Follow hazardous waste guidelines for halogenated compounds (e.g., incineration with scrubbers) .

Q. How can researchers characterize the reactivity of the iodobenzoyl group in this compound?

- Methodological Answer :

- Electrophilic Substitution : Test reactivity in cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig aminations).

- Radical Pathways : Investigate iodine abstraction under UV light using radical initiators (e.g., AIBN).

- Stability Studies : Monitor decomposition under varying pH and temperature via TLC or GC-MS .

Advanced Research Questions

Q. How does the steric and electronic influence of the 3-ethyl group impact regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to compare transition-state energies with/without the ethyl group.

- Experimental Screening : Perform Suzuki couplings with varying catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) to assess yields and byproducts.

- X-ray Crystallography : Resolve crystal structures to quantify steric hindrance .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Replicate protocols with controlled variables (e.g., solvent grade, catalyst lot).

- Statistical Analysis : Apply ANOVA to identify significant yield discrepancies across studies.

- In Situ Monitoring : Use ReactIR or NMR to detect intermediates or side reactions not accounted for in original reports .

Q. How can this compound serve as a precursor for bioactive molecule development?

- Methodological Answer :

- Pharmacophore Design : Functionalize the iodobenzoyl group via Sonogashira coupling to introduce alkynes for click chemistry.

- Biological Screening : Test derivatives against enzyme targets (e.g., kinases) using fluorescence-based assays.

- SAR Studies : Correlate substituent modifications (e.g., ethyl vs. methyl) with activity using QSAR models .

Q. What challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- Methodological Answer :

- LC-MS/MS : Detect sub-1% impurities (e.g., de-iodinated byproducts) with high sensitivity.

- Isotopic Labeling : Use ¹³C-labeled standards to differentiate impurities from matrix effects.

- Method Validation : Follow ICH Q2(R1) guidelines for linearity, LOD, and LOQ .

Experimental Design & Data Analysis

Q. How to design a kinetic study for the hydrolysis of this compound under physiological conditions?

- Methodological Answer :

- Buffer Systems : Use phosphate-buffered saline (pH 7.4, 37°C) to mimic biological environments.

- Sampling Intervals : Collect aliquots at 0, 6, 12, 24, 48 hrs for HPLC analysis.

- Kinetic Modeling : Fit data to pseudo-first-order or Arrhenius equations to calculate rate constants and activation energies .

Q. What statistical methods are appropriate for comparing catalytic efficiency across derivatives?

- Methodological Answer :

- Multivariate Analysis : Apply PCA to reduce variables (e.g., catalyst loading, solvent polarity).

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to determine IC₅₀ or EC₅₀ values.

- Error Propagation : Report uncertainties via Monte Carlo simulations for kinetic parameters .

Critical Analysis & Reproducibility

Q. How to address discrepancies in NMR spectral data reported for this compound?

- Methodological Answer :

- Solvent Effects : Re-run spectra in deuterated solvents matching literature conditions (e.g., CDCl₃ vs. DMSO-d₆).

- Referencing : Calibrate chemical shifts using TMS or residual solvent peaks.

- Collaborative Validation : Share raw data via platforms like Zenodo for peer verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.